4-甲基-1,5-萘啶-2-胺

描述

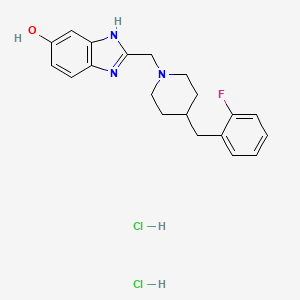

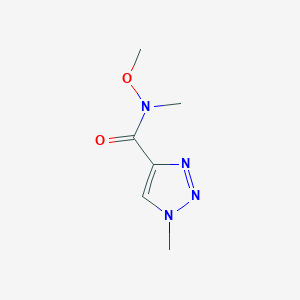

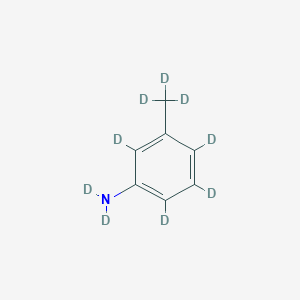

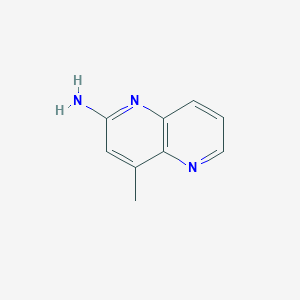

4-Methyl-1,5-naphthyridin-2-amine is a chemical compound with the CAS Number: 1820640-43-4 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 4-methyl-1,5-naphthyridin-2-amine . The InChI code for this compound is 1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . These heterocycles are significant in the field of medicinal chemistry due to their diverse biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of 4-Methyl-1,5-naphthyridin-2-amine consists of a naphthyridine core with a methyl group attached at the 4th position and an amine group at the 2nd position . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

1,5-Naphthyridines, including 4-Methyl-1,5-naphthyridin-2-amine, exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .Physical And Chemical Properties Analysis

4-Methyl-1,5-naphthyridin-2-amine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

反应性和重排

4-甲基-1,5-萘啶-2-胺参与涉及显着重排和转化的反应,展示了其反应性。例如,一项研究展示了溴-1,5-萘啶的胺化,可能涉及萘啶中间体,从而产生各种氨基萘啶衍生物。这种反应性对于合成具有潜在生物活性的化合物或进行进一步的化学修饰至关重要 (Czuba, 2010)。

水性介质中的无催化剂合成

该化合物也是创新合成方法的核心,例如在水性介质中无催化剂合成高度功能化的萘啶。这种方法通过避免使用昂贵的催化剂和有毒溶剂,强调了环境友好性和成本效益 (Mukhopadhyay, Das, & Butcher, 2011)。

成环转化和远程胺化

进一步的研究探索了卤代萘啶的成环转化和远程胺化,重点关注导致多种萘啶衍生物的复杂反应机理。这些转化提供了在各种条件下萘啶化学行为的见解 (Plas, Woźniak, & Veldhuizen, 2010)。

超分子化学应用

在超分子水平上,4-甲基-1,5-萘啶-2-胺通过经典氢键和其他分子间相互作用与酸形成结晶盐。该应用对于设计具有特定性质(如孔隙率或导电性)的新材料非常重要 (Dong et al., 2018)。

微波辅助多样性合成

该化合物还参与微波辅助合成,实现了萘啶衍生物的快速高效生产。这种方法利用微波辐射对有机合成的优势,促进了具有潜在生物医学应用的化合物的开发 (Han et al., 2010)。

未来方向

The future directions of research on 4-Methyl-1,5-naphthyridin-2-amine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significance in medicinal chemistry and their diverse biological activities, these compounds are likely to continue to be a focus of research .

属性

IUPAC Name |

4-methyl-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHWPJIVPMKZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,5-naphthyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。